molecular formula C17H22N2O2 B2483999 4-((prop-2-yn-1-yloxy)methyl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1251692-15-5

4-((prop-2-yn-1-yloxy)methyl)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B2483999
CAS No.: 1251692-15-5
M. Wt: 286.375
InChI Key: IDNINFCMLZHCAZ-UHFFFAOYSA-N
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Description

4-((prop-2-yn-1-yloxy)methyl)-N-(m-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes of Vandetanib :Vandetanib's synthetic routes were reviewed, analyzing different routes to identify suitable industrial production methods. One discovery noted the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate(6) and ethyl vanillate(22) subjected to several chemical processes to yield the title compound with high commercial value (Mi, 2015).

Pharmacophore and Structural Studies

  • Stereochemistry of Phenylpiracetam and its Derivatives :The review focused on the design, synthesis, and biological activity of enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R). It emphasized the direct relationship between the configuration of the stereocenters and the biological properties of respective enantiomers, highlighting the pharmacological advantages of certain stereoisomers (Veinberg et al., 2015).

DNA Interaction and Drug Design

  • DNA Minor Groove Binder Hoechst 33258 and its Analogues :Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences, is discussed. It's highlighted for its use in fluorescent DNA staining, radioprotectors, and topoisomerase inhibitors. The review focuses on the molecular basis for DNA sequence recognition and binding, serving as a starting point for rational drug design (Issar & Kakkar, 2013).

Functional Chemical Groups in CNS Acting Drugs

  • Functional Chemical Groups in CNS Acting Drugs :A literature review identifies functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. It mentions heterocycles with heteroatoms like nitrogen (N), sulphur (S), and oxygen (O), replacing carbon in a benzene ring to form various compounds, suggesting their potential CNS effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).

Properties

IUPAC Name

N-(3-methylphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-11-21-13-15-7-9-19(10-8-15)17(20)18-16-6-4-5-14(2)12-16/h1,4-6,12,15H,7-11,13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNINFCMLZHCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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